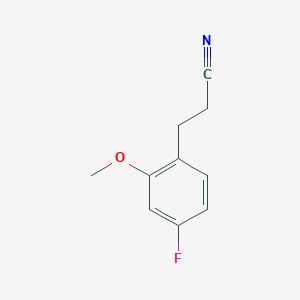![molecular formula C15H9ClFN3O2 B13502483 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of various diseases. The compound is characterized by its quinazoline core structure, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ringThe final step involves the carboxylation of the quinazoline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and infectious diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and disease context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline
- **5-[(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl)amino]quinazolin-6-yl]-2-furaldehyde
- **4-[(3-Chloro-4-fluorophenyl)amino]-7-((S)-tetrahydrofuran-3-yloxy)quinazoline
Uniqueness
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research .
Eigenschaften
Molekularformel |
C15H9ClFN3O2 |
|---|---|
Molekulargewicht |
317.70 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-6-9(2-3-12(11)17)20-14-10-5-8(15(21)22)1-4-13(10)18-7-19-14/h1-7H,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
QFHNTTPBFYJMQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)




![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)

![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)



![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)


